Isopulegyl acetate

Description

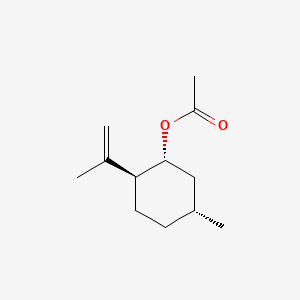

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHIVJRLODSUCI-ADEWGFFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904398 | |

| Record name | Isopulegyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, fresh, green-minty, leafy, sweet fruity odour | |

| Record name | Isopulegyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/616/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Isopulegyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/616/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.929-0.936 | |

| Record name | Isopulegyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/616/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57576-09-7, 89-49-6 | |

| Record name | Isopulegyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57576-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopulegyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopulegyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, 1-acetate, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopulegyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopulegyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPULEGYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3C4VQ5WQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopulegol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopulegyl Acetate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for isopulegyl acetate (B1210297). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical and Physical Properties

Isopulegyl acetate is a clear, colorless liquid with a characteristic sweet, mint-like odor.[1] It is insoluble in water but soluble in oils.[2][3] The following tables summarize its key chemical and physical properties.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [2][3][4] |

| Molecular Weight | 196.29 g/mol | [2][3][4] |

| CAS Number | 89-49-6 (mixture of isomers), 57576-09-7 ((1R,2S,5R)-isomer) | [3][4] |

| IUPAC Name | [(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexyl] acetate | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 104-105 °C | at 10 mm Hg | [1][4] |

| Melting Point | Not available / 85 °C | [4][5] | |

| Density | 0.925 - 0.936 g/mL | at 25 °C | [1][4][6] |

| Refractive Index | 1.454 - 1.457 | at 20 °C | [1][4][6] |

| Flash Point | 186 °F (85.6 °C) | [4][6] | |

| Vapor Pressure | 0.0248 mmHg | at 25 °C | [4] |

Note on Melting Point: There is conflicting information regarding the melting point of this compound. One source indicates that it is not applicable, while another reports a value of 85°C.[4][5] Further experimental verification is required to resolve this discrepancy.

Chemical Structure

This compound is the acetate ester of isopulegol (B1217435). The structure consists of a p-menthane (B155814) skeleton with an acetate group at position 3 and an isopropenyl group at position 8. The molecule has three stereocenters, leading to several possible stereoisomers.[2] The most common commercially available form is often a mixture of these isomers.[4][6][7] The structure of the (1R,2S,5R)-isomer is depicted below.

Chemical Structure of (1R,2S,5R)-Isopulegyl Acetate

Caption: 2D structure of (1R,2S,5R)-isopulegyl acetate.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized by the Fischer esterification of isopulegol with acetic acid, using a strong acid as a catalyst.[8]

Materials:

-

Isopulegol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine one molar equivalent of isopulegol with two to three molar equivalents of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the alcohol volume) to the mixture while cooling the flask in an ice bath.

-

Add boiling chips and equip the flask with a reflux condenser.

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution until the aqueous layer is basic, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Objective: To confirm the structure and purity of the synthesized this compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: 0-10 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: 0-200 ppm

Expected Chemical Shifts (¹H NMR, CDCl₃):

-

~4.7 ppm (m, 2H): Vinylic protons of the isopropenyl group

-

~4.5 ppm (m, 1H): Proton on the carbon bearing the acetate group

-

~2.0 ppm (s, 3H): Methyl protons of the acetate group

-

~1.7 ppm (s, 3H): Methyl protons of the isopropenyl group

-

~0.9 ppm (d, 3H): Methyl protons on the cyclohexane (B81311) ring

-

1.0-2.2 ppm (m): Remaining cyclohexyl protons

Objective: To identify the key functional groups present in this compound.

Instrumentation: FT-IR Spectrometer with an ATR accessory.

Sample Preparation: A small drop of the neat liquid is placed directly on the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Expected Absorption Bands:

-

~2950-2850 cm⁻¹: C-H stretching of alkanes

-

~1735 cm⁻¹: C=O stretching of the ester

-

~1645 cm⁻¹: C=C stretching of the isopropenyl group

-

~1240 cm⁻¹: C-O stretching of the ester

-

~890 cm⁻¹: =C-H bending of the vinylic group

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

-

Column: DB-5 or equivalent non-polar capillary column

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-300

Expected Fragmentation Pattern:

-

m/z 196: Molecular ion (M⁺)

-

m/z 136: Loss of acetic acid (M - 60)

-

m/z 121: Further fragmentation of the m/z 136 ion

-

m/z 43: Acetyl cation (CH₃CO⁺) - often the base peak

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, the acetate moiety is known to be biologically active. Acetate, a short-chain fatty acid, can influence various cellular processes. For instance, acetate has been shown to enhance the expression of lipogenic genes and triglyceride production in bovine mammary epithelial cells by activating the mTOR signaling pathway.

Caption: Acetate-induced mTOR signaling pathway in lipogenesis.

This pathway highlights how acetate can serve as a signaling molecule to promote the synthesis of fatty acids and triglycerides through the activation of the mTORC1 complex and subsequent upregulation of key lipogenic enzymes.[9] This provides a potential framework for understanding the biological roles of acetate-containing compounds like this compound.

References

- 1. Isopulegol acetate [webbook.nist.gov]

- 2. Isopulegol acetate [webbook.nist.gov]

- 3. Isopulegol acetate [webbook.nist.gov]

- 4. Isopulegol acetate [webbook.nist.gov]

- 5. This compound [thegoodscentscompany.com]

- 6. ISOPULEGOL ACETATE CAS#: 57576-09-7 [m.chemicalbook.com]

- 7. This compound | C12H20O2 | CID 94579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 89-49-6 [chemicalbook.com]

- 9. Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isopulegyl Acetate (CAS Number: 89-49-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopulegyl acetate (B1210297), a monoterpene ester, is a chiral molecule with applications in the flavor and fragrance industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information is presented to support research and development endeavors in various scientific fields.

Chemical and Physical Properties

Isopulegyl acetate (C₁₂H₂₀O₂) is the acetate ester of isopulegol. It is a clear, colorless liquid with a characteristic sweet, minty, and herbaceous odor.[1] As a chiral compound, it exists as a mixture of isomers. The properties outlined below are crucial for its handling, application, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89-49-6 | [1] |

| Molecular Formula | C₁₂H₂₀O₂ | [1] |

| Molecular Weight | 196.29 g/mol | [1][2] |

| Boiling Point | 104-105 °C at 10 mm Hg | [1] |

| Density | 0.925 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.456 | [1] |

| Flash Point | 186 °F (85.6 °C) | [1] |

| Solubility | Insoluble in water; soluble in oils and ethanol. | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| Mass Spectrometry (GC-MS) | The electron ionization (EI) mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 196. Key fragment ions are observed at m/z 136 ([M-CH₃COOH]⁺), 121, 93, 81, and 43 (acetyl group). | [2] |

| Infrared (IR) Spectroscopy | The IR spectrum displays a strong absorption band around 1735-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. C-H stretching vibrations are observed around 2850-2960 cm⁻¹. The C-O stretching of the ester is typically found in the 1240-1250 cm⁻¹ region. | [1][3] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Although a detailed assigned spectrum is not readily available in the searched literature, typical chemical shifts for similar terpenoid acetates suggest the following: a singlet for the acetyl methyl protons around δ 2.0 ppm, signals for the vinyl protons of the isopropenyl group around δ 4.7 ppm, and a multiplet for the proton on the carbon bearing the acetate group (CHOAc) in the region of δ 4.5-5.0 ppm. The methyl group on the cyclohexane (B81311) ring would appear as a doublet around δ 0.9 ppm. | [4] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Based on the structure, one would expect to see a signal for the carbonyl carbon of the ester at ~170 ppm. The carbon of the CHOAc group would be around 70-80 ppm. The quaternary and methine carbons of the isopropenyl group would appear in the olefinic region (~110-150 ppm). The remaining aliphatic carbons of the cyclohexane ring and the methyl groups would resonate in the upfield region (~15-50 ppm). | [5][6] |

Experimental Protocols

Synthesis of this compound from Isopulegol

A common and efficient method for the synthesis of this compound is the acetylation of its precursor, isopulegol, using acetic anhydride (B1165640) with a base catalyst such as pyridine (B92270).

Materials:

-

Acetic anhydride (Ac₂O)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381)/ethyl acetate mixtures)

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (-)-isopulegol (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of isopulegol).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. Quench the reaction by the slow addition of dry methanol. b. Remove the pyridine by co-evaporation with toluene under reduced pressure. c. Dilute the residue with dichloromethane or ethyl acetate. d. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Diagram 1: Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound from isopulegol.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation and Conditions (Typical): [9][10][11]

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250-280 °C.

-

Injection Mode: Split or splitless, depending on the concentration.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 230 °C at 3-10 °C/min.

-

Hold at 230 °C for a sufficient time to elute all components.

-

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis.

Diagram 2: Analytical Workflow for this compound using GC-MS

Caption: General workflow for the analysis of this compound by GC-MS.

Biological Activities and Potential Applications

While this compound is primarily used in the flavor and fragrance industries, its structural class, terpenoid acetates, is known for a range of biological activities.[9][12] Research into the specific pharmacological effects of this compound is ongoing, but preliminary data and the activities of related compounds suggest potential in several areas.

Anti-inflammatory Activity

Terpenoids are well-documented for their anti-inflammatory properties.[5] The precursor, isopulegol, has demonstrated anti-inflammatory and antiedematogenic activity in animal models.[13] It is plausible that this compound may also possess anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[14][15]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation) [4][16][17]

This assay provides a preliminary indication of anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

This compound

-

Diclofenac (B195802) sodium (as a standard anti-inflammatory drug)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous egg albumin solution, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 100-500 µg/mL).

-

Control and Standard: Prepare a control solution with the same components but replacing the test sample with distilled water. Prepare a standard with diclofenac sodium at the same concentrations.

-

Incubation: Incubate all the solutions at 37 °C for 15 minutes and then heat at 70 °C for 5 minutes.

-

Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Cytotoxic Activity

Many terpenoids have been investigated for their cytotoxic effects against various cancer cell lines.[10] The acetate functional group can influence the lipophilicity and bioavailability of a molecule, which may impact its cytotoxic potential. Studies on other terpenoid acetates have shown significant cytotoxic activity.[10] The evaluation of this compound's cytotoxicity is a relevant area for cancer research.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [13][18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin (B1662922) (as a standard cytotoxic drug)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10-100 µM) and a standard drug like doxorubicin for 24-48 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

While no studies were found that directly implicate this compound in specific signaling pathways, its potential anti-inflammatory and cytotoxic effects suggest that it may interact with key cellular signaling cascades.

Diagram 3: Potential Signaling Pathways Modulated by Terpenoid Acetates

Caption: Hypothetical modulation of NF-κB and MAPK signaling pathways by terpenoid acetates.

The NF-κB and MAPK signaling pathways are critical regulators of inflammation and cell survival.[14][15][19][20][21][22][23][24] Terpenoids have been shown to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[14][19][21][22] They can also modulate the activity of MAPKs, which are involved in cellular responses to a variety of stimuli and play a crucial role in cell proliferation and apoptosis.[15][20][22][23][24] Further research is needed to elucidate the specific interactions of this compound with these and other signaling pathways.

Safety and Regulatory Information

This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as GRAS (Generally Recognized As Safe) for use as a flavoring agent.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2]

Conclusion

This compound is a well-characterized monoterpene ester with established applications in the flavor and fragrance sectors. This guide has provided a detailed overview of its chemical and physical properties, along with robust experimental protocols for its synthesis and analysis. While its biological activities are not as extensively studied as its organoleptic properties, the known effects of related terpenoids suggest potential for this compound in the fields of anti-inflammatory and anticancer research. The provided experimental frameworks for assessing these activities, along with the discussion of potential signaling pathway interactions, aim to facilitate further investigation into the pharmacological potential of this compound.

References

- 1. This compound(89-49-6) IR Spectrum [chemicalbook.com]

- 2. This compound | C12H20O2 | CID 94579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. ijcmas.com [ijcmas.com]

- 5. hmdb.ca [hmdb.ca]

- 6. ISOPULEGOL(89-79-2) 13C NMR [m.chemicalbook.com]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Acetate reduces microglia inflammatory signaling in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 18. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Involvement of p38 MAPK and ATF-2 signaling pathway in anti-inflammatory effect of a novel compound bis[(5-methyl)2-furyl](4-nitrophenyl)methane on lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isopulegyl Acetate: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopulegyl acetate (B1210297), a monoterpenoid ester, is a versatile compound with applications in the fragrance, flavor, and potentially pharmaceutical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and in-depth analysis of its spectroscopic data. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

Isopulegyl acetate is a colorless liquid with a characteristic sweet, minty, and herbaceous odor.[1] It is a chiral molecule and exists as different stereoisomers, with the most common being derived from (-)-isopulegol (B1672291). The properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [2] |

| Molecular Weight | 196.29 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, minty, herbaceous, woody | [1] |

| Boiling Point | 104-105 °C at 10 mmHg | [2] |

| Density | 0.925 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.456 | [2] |

| Flash Point | 85.6 °C (186 °F) | [2] |

| Solubility | Soluble in alcohol and oils; slightly soluble in water. | [1] |

| CAS Number | 89-49-6 (mixture of isomers) | [2] |

Synthesis of this compound

This compound is most commonly synthesized via the esterification of isopulegol (B1217435) with acetic anhydride (B1165640) or acetic acid. The following is a detailed experimental protocol for its laboratory-scale synthesis.

Experimental Protocol: Synthesis from Isopulegol and Acetic Anhydride

This procedure outlines the Fischer esterification of isopulegol.

Materials:

-

(-)-Isopulegol

-

Acetic anhydride

-

Pyridine (B92270) (catalyst)

-

Diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (-)-isopulegol in an equal volume of diethyl ether.

-

Addition of Reagents: To the stirred solution, add a slight molar excess (approximately 1.2 equivalents) of acetic anhydride. Then, slowly add a catalytic amount of pyridine (approximately 0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and acetic acid. Be cautious as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer twice with water.

-

Finally, wash the organic layer with brine to remove residual water.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product. Collect the fraction boiling at 104-105 °C at 10 mmHg.[2]

Synthesis Workflow Diagram

Caption: Synthesis and purification workflow of this compound.

Spectroscopic Analysis

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 196, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Esters typically undergo characteristic fragmentation patterns.[3] Common fragmentation pathways for this compound include:

-

Loss of the acetyl group: A prominent peak may be observed at m/z = 153, corresponding to the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion.

-

Loss of the acetate group: A peak at m/z = 137 would correspond to the loss of the entire acetate group (CH₃COO·).

-

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could lead to a fragment at m/z = 60 (acetic acid).

-

Cleavage of the isopulegyl ring: Various fragments resulting from the cleavage of the cyclohexane (B81311) ring can also be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.7 | m | 1H | CH-OAc |

| ~4.6, ~4.5 | each s | each 1H | =CH₂ |

| ~2.0 | s | 3H | -OCOCH₃ |

| ~1.6 | s | 3H | C(CH₃)=CH₂ |

| 0.9-2.2 | m | 9H | Cyclohexane ring protons |

| ~0.9 | d | 3H | -CH(CH₃)- |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~148 | C=CH₂ |

| ~112 | =CH₂ |

| ~75 | CH-OAc |

| ~50 | Ring CH |

| ~43 | Ring CH |

| ~34 | Ring CH₂ |

| ~31 | Ring CH |

| ~22 | Ring CH₂ |

| ~21 | -OCOCH₃ |

| ~20 | C(CH₃)=CH₂ |

| ~16 | -CH(CH₃)- |

Chemical Reactions

This compound, as an ester, undergoes typical reactions of this functional group.

-

Hydrolysis: It can be hydrolyzed back to isopulegol and acetic acid under acidic or basic conditions (saponification).[4]

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can yield a different ester of isopulegol.

-

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to isopulegol and ethanol.

-

Reaction with Grignard Reagents: Reaction with Grignard reagents will lead to the formation of tertiary alcohols.

Biological Activity and Potential Applications

While research specifically on the biological activities of this compound is limited, the parent alcohol, isopulegol, has been studied for various pharmacological effects. These studies may provide insights into the potential applications of its derivatives.

-

Anti-inflammatory and Analgesic Effects: Terpene esters are known to possess anti-inflammatory and analgesic properties.[5]

-

Anticonvulsant Activity: Isopulegol has demonstrated anticonvulsant effects in animal models, suggesting a potential role in neurological research.[6]

-

Gastroprotective Effects: Studies have indicated that isopulegol may have protective effects on the gastric mucosa.[7]

-

Permeation Enhancer: Saturated long-chain esters of isopulegol have been investigated as permeation enhancers for the transdermal delivery of drugs.[8]

The esterification of bioactive terpenes like isopulegol can modulate their pharmacokinetic properties, potentially enhancing their therapeutic efficacy.[6] Further research is warranted to fully elucidate the specific biological activities and signaling pathways associated with this compound.

Conclusion

This compound is a compound of interest with established applications in the fragrance and flavor industries and emerging potential in the pharmaceutical field. This technical guide provides a foundational understanding of its properties, synthesis, and analytical characteristics. The detailed protocols and spectroscopic data analysis are intended to facilitate further research and development involving this versatile monoterpenoid ester.

References

- 1. This compound [thegoodscentscompany.com]

- 2. Cas 89-49-6,this compound | lookchem [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. A closer look at terpenic esters and their properties. [landema.com]

- 6. Biocatalytic Synthesis of Terpene Esters and their Biological Activity in Human Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Saturated long-chain esters of isopulegol as novel permeation enhancers for transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopulegyl acetate molecular weight and formula

Isopulegyl acetate (B1210297) is a chemical compound recognized for its characteristic sweet, mint-like odor.[1] It exists as a clear, colorless liquid and is utilized in the flavor and fragrance industry.[1][2] This document outlines the core molecular properties of Isopulegyl acetate, providing fundamental data for researchers and professionals in drug development and chemical sciences.

Molecular Formula and Weight

The fundamental physicochemical properties of this compound are summarized below. These values are derived from its elemental composition and are critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₂ | PubChem[2], NIST[3] |

| Molecular Weight | 196.29 g/mol | PubChem[2], ChemicalBook[1] |

| Monoisotopic Mass | 196.146329876 Da | PubChem[2] |

Note: The molecular weight may vary slightly between sources due to differences in the atomic weights used for calculation. The provided values are standard and widely accepted.

Methodology for Property Determination

The molecular formula and weight of a compound like this compound are not determined via a singular experimental protocol but are rather fundamental properties derived from its confirmed chemical structure.

-

Structural Elucidation : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to determine the precise arrangement of atoms and bonds within the molecule.

-

Formula Calculation : Once the structure is known (identifying 12 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms), the molecular formula (C₁₂H₂₀O₂) is established.

-

Weight Calculation : The molecular weight is calculated by summing the atomic weights of all constituent atoms based on the molecular formula. For example: (12 x ~12.011) + (20 x ~1.008) + (2 x ~15.999) ≈ 196.29 g/mol .

The logical derivation of these properties is illustrated in the diagram below.

References

Spectroscopic Profile of Isopulegyl Acetate: A Technical Guide

Introduction: Isopulegyl acetate (B1210297) is a monoterpene ester recognized for its characteristic minty and fruity aroma. It is a valuable compound in the flavor and fragrance industries and serves as a versatile chiral building block in organic synthesis. A thorough understanding of its structural features is paramount for its application in research, drug development, and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide definitive data for the elucidation and confirmation of its molecular structure. This technical guide presents a comprehensive overview of the spectroscopic data for isopulegyl acetate, complete with experimental protocols and a workflow for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in the confirmation of its chemical structure.

| m/z | Relative Intensity (%) - Spectrum 1 [1][2] | Relative Intensity (%) - Spectrum 2 [1][2] | Fragment |

| 196 | - | - | [M]+ (Molecular Ion) |

| 136 | 42.96 | 99.99 | [M - C₂H₄O₂]+ |

| 121 | 23.51 | 46.02 | [C₉H₁₃]+ |

| 93 | 23.86 | 40.73 | [C₇H₉]+ |

| 81 | 28.31 | 45.95 | [C₆H₉]+ |

| 43 | 99.99 | 77.36 | [CH₃CO]+ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of its key functional groups, most notably the ester carbonyl and the carbon-carbon double bond.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2950 | Strong | C-H (sp³) stretch |

| ~1740 | Strong | C=O (ester) stretch |

| ~1645 | Medium | C=C (alkene) stretch |

| ~1240 | Strong | C-O (ester) stretch |

| ~890 | Strong | =C-H bend (alkene) |

Note: The IR data is interpreted from the gas-phase spectrum available from the NIST WebBook.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.70 - 4.85 | m | 1H | H on C bearing acetate |

| 4.65 - 4.75 | m | 2H | =CH₂ |

| 2.05 | s | 3H | -OCOCH₃ |

| 1.80 - 2.00 | m | 1H | Cyclohexane CH |

| 1.65 | s | 3H | =C-CH₃ |

| 1.40 - 1.60 | m | 2H | Cyclohexane CH₂ |

| 1.15 - 1.35 | m | 2H | Cyclohexane CH₂ |

| 0.90 - 1.10 | m | 1H | Cyclohexane CH |

| 0.85 | d | 3H | Cyclohexane -CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 170.5 | C=O (ester) |

| 147.0 | =C(CH₃)₂ |

| 112.0 | =CH₂ |

| 74.0 | CH-O |

| 52.0 | Cyclohexane CH |

| 45.0 | Cyclohexane CH |

| 34.0 | Cyclohexane CH₂ |

| 31.0 | Cyclohexane CH₂ |

| 28.0 | Cyclohexane CH |

| 22.0 | Cyclohexane -CH₃ |

| 21.0 | -OCOCH₃ |

| 20.0 | =C-CH₃ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Instrumentation: An electron ionization mass spectrometer (EI-MS) is typically used.

-

Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, charged species.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and placed in a liquid sample cell.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a single pulse experiment is typically performed.

-

For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0.00 ppm).

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Occurrence and Sources of Isopulegyl Acetate (B1210297)

Abstract

Isopulegyl acetate is a naturally occurring monoterpene ester recognized for its characteristic minty, sweet, and woody aroma. This document provides a comprehensive overview of its presence in the plant kingdom, focusing on the primary botanical sources. It summarizes quantitative data on its concentration in various essential oils, details the standard experimental protocols for its isolation and identification, and illustrates the biosynthetic origins of its monoterpene precursor. This guide is intended to serve as a technical resource for professionals in research, natural product chemistry, and drug development.

Introduction

This compound, a p-menthane (B155814) monoterpenoid, is a significant constituent of various plant essential oils. Its pleasant aromatic profile, described as woody, sweet, and mint-like with berry and camphoraceous undertones, makes it a valuable compound in the flavor and fragrance industries. Beyond its sensory properties, the characterization of natural sources for such compounds is crucial for ensuring authenticity, discovering potential new biological activities, and developing sustainable sourcing strategies. This guide consolidates the current knowledge on the natural occurrence of this compound, providing quantitative data and standardized methodologies for its study.

Natural Occurrence and Botanical Sources

This compound has been identified in a variety of aromatic plants. Its presence is most notably reported in the essential oils of species within the Mentha, Corymbia, and Agathosma genera. The concentration of this ester can vary significantly based on the plant species, geographical origin, harvesting time, and the specific part of the plant used for extraction.

Primary Botanical Sources

-

Genus Mentha (Mints): Various species of mint are known to produce this compound. While it is not typically a major component of common peppermint (Mentha × piperita) oil, its presence has been noted. The composition of mint oils is highly variable, with menthol, menthone, and pulegone (B1678340) often being the dominant constituents[1][2].

-

Genus Corymbia: this compound is found in the essential oil of Corymbia citriodora (Lemon-scented gum)[3][4]. The oil of this plant is primarily known for its high citronellal (B1669106) content, but it also contains a complex mixture of other monoterpenes and their derivatives, including isopulegol (B1217435) and its acetate ester[3].

-

Genus Agathosma (Buchu): The essential oil of Buchu, derived from the leaves of Agathosma betulina, is a known source of this compound[5][6]. Buchu oil is characterized by the presence of diosphenol and other p-menthane derivatives.

-

Other Reported Sources: Trace amounts of this compound have also been reported in the essential oils of other plants, highlighting the need for continued phytochemical screening of aromatic species[7].

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in the essential oils of various plant species. It is important to note that these values can exhibit considerable variation.

| Botanical Name | Common Name | Plant Part | % of this compound in Essential Oil | Reference(s) |

| Corymbia citriodora | Lemon-scented Gum | Leaves | Trace amounts | [3] |

| Agathosma betulina | Buchu | Leaves | 0.8–2.5% | [8] |

| Mentha longifolia | Horse Mint | - | 0.03% | [7] |

Note: Data for some commonly cited sources like peppermint oil were not found to contain specific quantitative values for this compound in the reviewed literature, often being below detection limits or absent in the chemotypes analyzed.

Experimental Protocols: Isolation and Identification

The analysis of this compound from natural sources follows a standard workflow common in phytochemistry, involving extraction, separation, and spectroscopic identification.

Extraction of Essential Oil

The most common method for extracting volatile compounds like this compound from plant material is steam distillation or hydrodistillation.

-

Protocol: Steam Distillation

-

Plant Material Preparation: Fresh or air-dried plant material (typically leaves) is coarsely ground to increase the surface area for efficient oil extraction.

-

Apparatus: A Clevenger-type apparatus is assembled. The plant material is placed in the distillation flask with a sufficient volume of water.

-

Distillation: The water is heated to boiling. The resulting steam passes through the plant material, rupturing the oil glands and carrying the volatile essential oils with it.

-

Condensation: The steam and oil vapor mixture is passed through a condenser, which cools it back into a liquid state.

-

Separation: In the collection vessel (the separator of the Clevenger apparatus), the less dense, water-insoluble essential oil naturally separates from the aqueous phase (hydrosol), allowing for its collection.

-

Drying: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark vial at low temperature (e.g., 4°C) prior to analysis[9][10].

-

Chromatographic Analysis and Identification

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the definitive method for identifying and quantifying this compound within an essential oil matrix.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or diethyl ether) at a typical ratio of 1:100 (v/v).

-

GC System: A gas chromatograph equipped with a capillary column is used. A non-polar column, such as an HP-5MS (or equivalent, e.g., DB-5 or SE-54), is commonly employed for essential oil analysis[9].

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, which is heated (e.g., 250°C) to vaporize the sample. The injection is typically performed in split mode to avoid column overloading[9][11].

-

Separation: The carrier gas (usually Helium) carries the vaporized sample through the column. The temperature of the column oven is gradually increased according to a set program (e.g., starting at 60°C and ramping up to 280°C at 5°C/min) to separate the individual components based on their boiling points and polarity[9].

-

Identification:

-

Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact at 70 eV). The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint. This spectrum is compared against spectral libraries (e.g., NIST, Wiley) for tentative identification[9][12].

-

Retention Index (RI): For confirmation, the retention time of the unknown peak is compared to the retention times of a series of n-alkanes run under the identical chromatographic conditions. The calculated Kovats Retention Index is then compared to published values for authentic standards of this compound on the same type of column, providing a higher degree of confidence in the identification[9].

-

-

Visualization of Biosynthetic and Analytical Workflows

Biosynthetic Precursor Pathway

This compound is a monoterpenoid ester. Its core 10-carbon skeleton is derived from the universal monoterpene precursor, geranyl pyrophosphate (GPP). In plants, GPP is synthesized primarily through the methylerythritol 4-phosphate (MEP) pathway located in the plastids. The following diagram illustrates the simplified upstream pathway leading to monoterpene biosynthesis.

Caption: Simplified MEP pathway for monoterpene precursor biosynthesis.

Experimental Workflow

The logical flow for the isolation and characterization of this compound from a plant source is depicted below.

Caption: General workflow for essential oil extraction and analysis.

Conclusion

This compound is a well-characterized monoterpene ester found in the essential oils of several plant genera, including Agathosma, Corymbia, and Mentha. Its isolation and identification are reliably achieved through standard phytochemical techniques, primarily steam distillation followed by GC-MS analysis. The quantitative data presented highlight the variability of natural product concentrations, reinforcing the need for rigorous analytical quality control. The biosynthetic pathway illustrates its origin from core plant metabolic processes. This guide provides a foundational technical overview for researchers engaged in the study of natural aromatic compounds.

References

- 1. currentsci.com [currentsci.com]

- 2. iris.unica.it [iris.unica.it]

- 3. GC/MS Analysis of the Volatile Constituents of Corymbia citriodora Hook. from Réunion Island* - ProQuest [proquest.com]

- 4. (-)-Isopulegol|High-Purity Research Compound [benchchem.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. GC–MS Profiling of Naturally Extracted Essential Oils: Antimicrobial and Beverage Preservative Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vdoc.pub [vdoc.pub]

- 9. Chemical composition and insecticidal activity of plant essential oils from Benin against Anopheles gambiae (Giles) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. api.fspublishers.org [api.fspublishers.org]

- 11. bec.uac.bj [bec.uac.bj]

- 12. diabloanalytical.com [diabloanalytical.com]

An In-Depth Technical Guide to the Stereoisomers and Chirality of Isopulegyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopulegyl acetate (B1210297), a chiral monoterpene ester, is a molecule of significant interest in the fields of flavor, fragrance, and pharmaceutical synthesis. Its biological and sensory properties are intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the stereoisomers of isopulegyl acetate, delving into their chirality, synthesis, and separation. Detailed experimental protocols for the synthesis and separation are provided, alongside tabulated quantitative data for the characterization of the isomers. Furthermore, logical relationships and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the core concepts.

Introduction to this compound and its Stereoisomers

This compound, with the chemical formula C₁₂H₂₀O₂, is the acetate ester of isopulegol (B1217435). The structure contains three chiral centers, giving rise to 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The four diastereomeric pairs are commonly referred to as:

-

This compound

-

Neo-isopulegyl acetate

-

Iso-isopulegyl acetate

-

Neo-iso-isopulegyl acetate

The spatial arrangement of the methyl, isopropyl, and acetate groups on the cyclohexane (B81311) ring defines the stereochemistry of each isomer, which in turn dictates its unique physical, chemical, and biological properties. The (-)-isopulegyl acetate isomer, for instance, is defined by the (1R,2S,5R) configuration.[1]

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties of this compound Stereoisomers

The physical and chemical properties of the this compound stereoisomers are crucial for their identification, separation, and application. While data for the individual, pure stereoisomers is scarce in publicly available literature, the properties of mixtures are well-documented.

| Property | Value (for mixture of isomers) | Reference |

| Molecular Formula | C₁₂H₂₀O₂ | [2] |

| Molecular Weight | 196.29 g/mol | [1] |

| Boiling Point | 104-105 °C at 10 mmHg | [3] |

| Density | 0.925 g/mL at 25 °C | [3] |

| Refractive Index | 1.456 at 20 °C | [3] |

Note: The specific optical rotation and detailed NMR spectral data are highly dependent on the specific stereoisomer and are essential for distinguishing between them. Due to the limited availability of this data for each pure isomer in the literature, it is recommended that these values be determined experimentally for isolated compounds.

Synthesis of this compound Stereoisomers

The most common method for the synthesis of this compound is the acetylation of the corresponding isopulegol stereoisomers. Isopulegol itself is typically synthesized via the cyclization of citronellal.[3] The acetylation is generally achieved using acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270), which acts as a catalyst and scavenges the acetic acid byproduct.

Experimental Protocol: Acetylation of Isopulegol

This protocol is a general method for the O-acetylation of an alcohol and can be adapted for the synthesis of this compound from a mixture of isopulegol stereoisomers.[4]

Materials:

-

Isopulegol (mixture of stereoisomers)

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the isopulegol starting material (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of dry methanol (B129727) (MeOH).

-

Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude this compound mixture by silica gel column chromatography to obtain the desired product.

Separation and Analysis of this compound Stereoisomers

Due to the subtle structural differences between the stereoisomers of this compound, their separation presents a significant challenge. The most effective technique for the analytical and preparative separation of these isomers is chiral gas chromatography (GC).

Chiral Gas Chromatography (GC)

Chiral GC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. For the separation of this compound stereoisomers, cyclodextrin-based CSPs are particularly effective.[5][6][7][8][9] Derivatized β-cyclodextrins are commonly employed for this purpose.

Experimental Protocol: Chiral GC-MS Analysis

The following is a general protocol for the chiral GC-MS analysis of an this compound stereoisomer mixture. The specific parameters may require optimization based on the available instrumentation and the exact composition of the mixture.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Chiral capillary column (e.g., a column coated with a derivatized β-cyclodextrin).

GC Conditions (Example):

-

Column: (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a permethylated β-cyclodextrin stationary phase).

-

Carrier Gas: Helium.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 180 °C at 2 °C/min, and hold for 5 minutes.

-

Transfer Line Temperature: 280 °C.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

Procedure:

-

Prepare a dilute solution of the this compound isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

Acquire the data according to the specified GC and MS conditions.

-

Identify the individual stereoisomers based on their retention times and mass spectra. The elution order will depend on the specific chiral stationary phase used.

Conclusion

The stereochemistry of this compound plays a pivotal role in its properties and applications. This guide has provided a detailed overview of the four main diastereomeric pairs of this compound, outlining their relationships and the methods for their synthesis and separation. The provided experimental protocols offer a practical foundation for researchers working with these compounds. The successful separation and characterization of individual this compound stereoisomers are essential for advancing their use in various scientific and industrial domains, from the development of new pharmaceuticals to the creation of novel flavors and fragrances. Further research is warranted to fully elucidate the specific properties of each pure stereoisomer.

References

- 1. This compound | C12H20O2 | CID 94579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopulegol acetate [webbook.nist.gov]

- 3. Cas 89-49-6,this compound | lookchem [lookchem.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. gcms.cz [gcms.cz]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Isopulegyl Acetate: A Journey from Classic Chemistry to Modern Biocatalysis

An in-depth exploration of the discovery, historical evolution, and detailed methodologies for the synthesis of Isopulegyl acetate (B1210297), a valuable terpene ester in the fragrance and flavor industries.

Isopulegyl acetate, a monoterpene ester prized for its sweet, mint-like, and fruity aroma, has been a significant component in the palettes of flavorists and perfumers for decades. Its synthesis has evolved from classical organic chemistry techniques to more sustainable and selective modern methods. This technical guide delves into the core of this compound synthesis, providing a historical perspective, detailed experimental protocols for key methodologies, and a comparative analysis of different synthetic routes.

A Glimpse into the Past: The Discovery and Early Synthesis

The history of this compound synthesis is intrinsically linked to the broader exploration of terpene chemistry, a field that gained significant momentum in the late 19th and early 20th centuries with pioneers like Otto Wallach. While a definitive "first synthesis" of this compound is not readily found in seminal literature, its preparation falls under the well-established class of esterification reactions.

The most traditional and historically significant method for producing this compound involves the direct acetylation of isopulegol (B1217435) with acetic anhydride (B1165640). Isopulegol itself is readily accessible through the cyclization of citronellal (B1669106), a major component of citronella oil. An early and straightforward approach to this synthesis is the prolonged heating of citronellal with acetic anhydride, which can also be performed with the addition of sodium acetate as a catalyst.[1] This classical method, while effective, often requires high temperatures and can lead to the formation of byproducts, necessitating careful purification.

Chemical Synthesis Routes: The Workhorse of Production

The primary chemical pathway to this compound is the esterification of isopulegol. This can be achieved through several methods, with the use of acetic anhydride being the most common.

Acetylation of Isopulegol with Acetic Anhydride

This method is a classic example of esterification and remains a widely used industrial process. The reaction involves the nucleophilic attack of the hydroxyl group of isopulegol on the carbonyl carbon of acetic anhydride.

Experimental Protocol:

A detailed experimental protocol for this reaction, adapted from general esterification procedures, is as follows:

-

Reactants:

-

Isopulegol (1.0 eq)

-

Acetic anhydride (1.5 - 2.0 eq)

-

Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid) (optional, as catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isopulegol in a suitable solvent such as dichloromethane (B109758) or toluene.

-

Add acetic anhydride to the solution. If a catalyst is used, it should be added cautiously at this stage.

-

The reaction mixture is then heated to reflux (the specific temperature will depend on the solvent used) and stirred for a period of 2 to 6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

-

| Parameter | Value |

| Reactants | Isopulegol, Acetic Anhydride |

| Catalyst (optional) | Pyridine, Sulfuric Acid |

| Reaction Temperature | Reflux (solvent dependent) |

| Reaction Time | 2 - 6 hours |

| Typical Yield | 85-95% (method dependent) |

Table 1: Typical reaction parameters for the chemical synthesis of this compound via acetylation of isopulegol.

Logical Workflow for Chemical Synthesis:

The Green Alternative: Enzymatic Synthesis

In recent years, the demand for natural and sustainable products has driven the development of enzymatic methods for the synthesis of flavor and fragrance compounds. Lipases, a class of enzymes that catalyze the hydrolysis of fats, have been found to be highly effective in catalyzing esterification reactions in non-aqueous media.

The enzymatic synthesis of this compound offers several advantages over traditional chemical methods, including milder reaction conditions, higher selectivity (reducing the formation of byproducts), and the potential for the product to be labeled as "natural."

While specific literature on the lipase-catalyzed synthesis of this compound is not as abundant as for other esters, the general principles and protocols are well-established and can be readily adapted.

Lipase-Catalyzed Acetylation of Isopulegol

This biocatalytic approach utilizes a lipase (B570770) to facilitate the reaction between isopulegol and an acyl donor, typically acetic anhydride or vinyl acetate.

Experimental Protocol:

A representative experimental protocol for the enzymatic synthesis is as follows:

-

Reactants and Biocatalyst:

-

Isopulegol (1.0 eq)

-

Acetic anhydride or Vinyl acetate (1.0 - 1.5 eq)

-

Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)

-

-

Procedure:

-

In a temperature-controlled shaker flask, dissolve isopulegol and the acyl donor in a suitable organic solvent (e.g., hexane, heptane, or toluene). Solvent-free systems are also possible.

-

Add the immobilized lipase to the reaction mixture.

-

The reaction is incubated at a specific temperature, typically between 40°C and 60°C, with constant agitation for a period ranging from 24 to 72 hours.

-

The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by GC.

-

Upon completion, the immobilized enzyme is separated from the reaction mixture by simple filtration and can be washed and reused.

-

The solvent is removed under reduced pressure, and the resulting this compound can be purified by vacuum distillation if necessary, although the high selectivity of the enzyme often yields a product of high purity.

-

| Parameter | Value |

| Biocatalyst | Immobilized Lipase (e.g., Novozym 435) |

| Acyl Donor | Acetic Anhydride or Vinyl Acetate |

| Reaction Temperature | 40 - 60 °C |

| Reaction Time | 24 - 72 hours |

| Solvent | Organic solvent (e.g., hexane) or solvent-free |

| Potential Yield | >90% |

Table 2: Typical reaction parameters for the enzymatic synthesis of this compound.

Signaling Pathway for Enzymatic Synthesis:

Conclusion

The synthesis of this compound has a rich history rooted in the foundational principles of organic chemistry. While the classical approach of chemical acetylation remains a robust and high-yielding method, the advent of biocatalysis offers a more sustainable and selective alternative. The choice of synthetic route ultimately depends on factors such as the desired scale of production, cost considerations, and the regulatory landscape for the final product's application. For researchers and professionals in the fields of flavor, fragrance, and drug development, a thorough understanding of these synthetic pathways is crucial for innovation and the creation of high-quality products.

References

Isopulegyl Acetate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for isopulegyl acetate (B1210297), a compound utilized in the fragrance and flavor industries.[1][2] The following sections detail its chemical and physical properties, toxicological data, and recommended procedures for safe laboratory use.

Chemical and Physical Properties

Isopulegyl acetate is a colorless liquid with a characteristic sweet, mint-like odor.[1][3] It is insoluble in water but soluble in oils and miscible with ethanol.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₂ | [4] |

| Molecular Weight | 196.29 g/mol | |

| CAS Number | 89-49-6 | |

| Appearance | Clear colorless liquid | [3] |

| Odor | Sweet, mint-like, fresh, green-minty, leafy, sweet-fruity | [2][3] |

| Boiling Point | 104-105 °C at 10 mm Hg | [3][4] |

| Density | 0.925 - 0.936 g/mL at 25 °C | [2] |

| Refractive Index | 1.454 - 1.457 at 20 °C | [2] |

| Flash Point | 85.56 °C (186 °F) | [4][5] |

| Solubility | Insoluble in water; soluble in oils; miscible in ethanol | [2] |

Toxicological Data